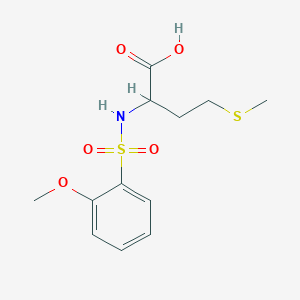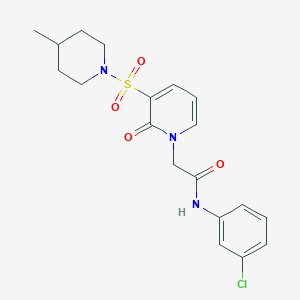
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, also known as MMB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMB is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of cancer research. In
Aplicaciones Científicas De Investigación
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has shown potential therapeutic applications in various scientific research fields. In cancer research, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has also shown anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for removing acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can lead to the re-expression of genes that are normally silenced in cancer cells, leading to apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to have both biochemical and physiological effects. Biochemically, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to induce the expression of genes that are involved in apoptosis and cell cycle arrest. Physiologically, 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to inhibit the growth of cancer cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in lab experiments is its specificity for HDAC inhibition. 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid has been shown to selectively inhibit HDAC, making it a valuable tool for studying the role of HDAC in various biological processes. However, one limitation of using 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid. One area of research could focus on the development of new analogs of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid with improved solubility and bioavailability. Another area of research could focus on the use of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to explore the potential applications of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid in other scientific research fields, such as infectious disease research.
Métodos De Síntesis
The synthesis of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-(methylsulfanyl)butanoic acid in the presence of a base such as triethylamine. The reaction yields 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, which is a white crystalline solid. The purity of 2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid can be increased through recrystallization.
Propiedades
IUPAC Name |
2-[(2-methoxyphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S2/c1-18-10-5-3-4-6-11(10)20(16,17)13-9(12(14)15)7-8-19-2/h3-6,9,13H,7-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMBCKRLSVPWYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxybenzenesulfonamido)-4-(methylsulfanyl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-fluoro-N-(4-(pyridin-4-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2798304.png)

![(4-methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2798307.png)



![2-methyl-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2798313.png)


